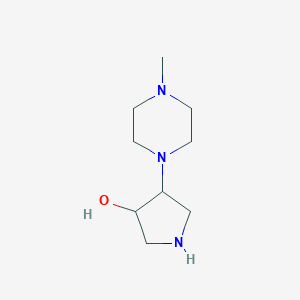
2-(2-Iodo-phenoxy)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodo-phenoxy)-acetonitrile is an organic compound characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-phenoxy)-acetonitrile typically involves the reaction of 2-iodophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodo-phenoxy)-acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of 2-(2-Iodo-phenoxy)-ethylamine.
Scientific Research Applications
2-(2-Iodo-phenoxy)-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Iodo-phenoxy)-acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in radiolabeling studies, the iodine atom can be replaced with a radioactive isotope, allowing the compound to bind to specific proteins or receptors for imaging purposes. The pathways involved typically include nucleophilic substitution and binding to target sites.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-Iodophenoxy)acetate
- 2-[(2-Iodophenoxy)methyl]-1,3-dimethylbenzene
- (4-Amino-2-iodo-phenoxy)-acetic acid methyl ester
Uniqueness
2-(2-Iodo-phenoxy)-acetonitrile is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research purposes.
Properties
Molecular Formula |
C8H6INO |
|---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
2-(2-iodophenoxy)acetonitrile |
InChI |
InChI=1S/C8H6INO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 |
InChI Key |
RVNMHOWVDOKQGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B13985584.png)

![(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2HCl](/img/structure/B13985587.png)



![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
![Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B13985611.png)



